(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
The compound (4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that features a combination of pyridazine, piperazine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions
Pyridazine Core Synthesis: The pyridazine core can be synthesized through the reaction of 2,4-dimethylphenylhydrazine with a suitable dicarbonyl compound under reflux conditions.
Piperazine Introduction: The piperazine moiety is introduced via nucleophilic substitution reactions, where the pyridazine core reacts with piperazine in the presence of a base such as potassium carbonate.
Thiophene Attachment: The final step involves the coupling of the thiophene group to the piperazine-pyridazine intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride.
Substitution: The piperazine nitrogen can undergo alkylation or acylation reactions with alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structural features suggest it could be explored for activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The pyridazine and piperazine moieties can interact with enzymes or receptors, modulating their activity. The thiophene group may contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: This compound shares the piperazine and thiophene groups but has a different core structure.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also feature the piperazine moiety but have a benzothiazole core instead of pyridazine.
Uniqueness
The uniqueness of (4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone lies in its combination of pyridazine, piperazine, and thiophene groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-15-5-6-17(16(2)14-15)18-7-8-20(23-22-18)24-9-11-25(12-10-24)21(26)19-4-3-13-27-19/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQNMTSPDNBQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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